molecular formula C15H21N3OS B2680004 N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide CAS No. 1448058-25-0

N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide

Numéro de catalogue B2680004
Numéro CAS: 1448058-25-0
Poids moléculaire: 291.41
Clé InChI: FPRAKARVLYMLMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving coupling and treatment with various reagents .

Applications De Recherche Scientifique

Conformational Analysis and X-ray Crystal Structure

A study conducted by Plazzi et al. (1997) on thioperamide analogs, which are structurally related to N-(1-(thiazol-2-yl)piperidin-4-yl)cyclohex-3-enecarboxamide, highlights their potential as H3-receptor antagonists. The research involved conformational analysis and X-ray crystallography to understand the structural basis of their activity. This approach provided insights into designing new H3-receptor antagonists using thioperamide as a template, demonstrating the compound's relevance in developing therapeutics targeting the histamine H3 receptor Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997.

Synthesis and Anti-Arrhythmic Activity

Abdel‐Aziz et al. (2009) explored the synthesis of piperidine-based 1,3-thiazole derivatives, aiming to investigate their anti-arrhythmic properties. This study signifies the chemical versatility of the piperidine and thiazole moieties, suggesting potential applications in developing novel anti-arrhythmic agents Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009.

Metabolism and Disposition Study

Renzulli et al. (2011) conducted a comprehensive study on the disposition and metabolism of SB-649868, a compound structurally related to this compound, highlighting its application as an orexin receptor antagonist for treating insomnia. The study detailed the metabolic pathways and elimination processes of the compound, providing essential data for further pharmacokinetic and pharmacodynamic evaluations Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011.

Antimicrobial Study of Substituted 2-Aminobenzothiazoles

Anuse et al. (2019) synthesized and evaluated the antimicrobial properties of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides. This research adds to the understanding of how structural modifications in thiazole and piperidine derivatives influence antimicrobial activity, indicating the potential for developing new antimicrobial agents Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019.

Synthesis and Cannabinoid Receptor Antagonism

Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Their research offers insights into the design of cannabinoid receptor antagonists using N-(piperidin-1-yl)-substituted compounds, contributing to the development of potential therapeutics for conditions modulated by cannabinoid receptors Lan, Liu, Fan, Lin, Fernando, McCallion, Pertwee, & Makriyannis, 1999.

Propriétés

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c19-14(12-4-2-1-3-5-12)17-13-6-9-18(10-7-13)15-16-8-11-20-15/h1-2,8,11-13H,3-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAKARVLYMLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.